CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

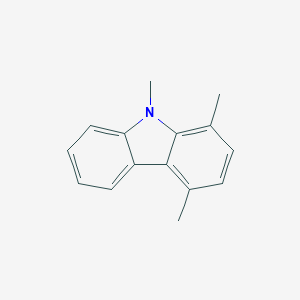

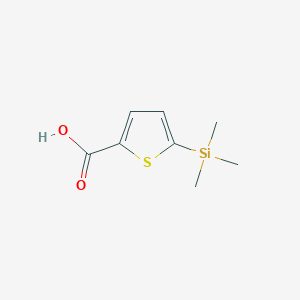

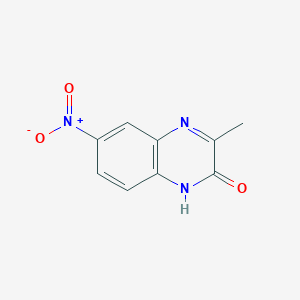

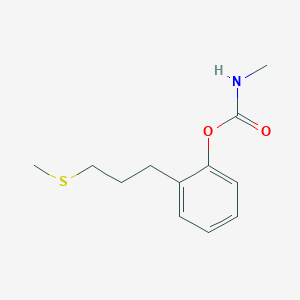

Carbamic acid, methyl-, o-(3-(methylthio)propyl)phenyl ester, also known as carbofuran, is a carbamate insecticide that is widely used in agriculture to control pests. It is a colorless to brown crystalline solid that is soluble in water and has a characteristic odor. Carbofuran was first synthesized in 1959 and has since become a popular insecticide due to its high efficacy and low toxicity to mammals.

Aplicaciones Científicas De Investigación

Carbofuran has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research on the mechanisms of insecticide resistance in pests, as well as in studies on the impact of pesticides on soil and water quality. Carbofuran has also been investigated for its potential use in the treatment of parasitic infections, due to its ability to inhibit the activity of acetylcholinesterase in parasites.

Mecanismo De Acción

Carbofuran acts as an acetylcholinesterase inhibitor, meaning it blocks the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect. Carbofuran is highly selective for insects, as it has a low affinity for mammalian acetylcholinesterase.

Biochemical and Physiological Effects:

Carbofuran has been shown to have a wide range of biochemical and physiological effects on insects. In addition to its effects on the nervous system, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has been shown to disrupt energy metabolism, alter gene expression, and affect the immune system. It has also been shown to have indirect effects on non-target organisms, such as altering the composition of soil microbial communities.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Carbofuran has several advantages as an insecticide for use in lab experiments. It is highly effective at low doses, making it cost-effective and reducing the risk of toxicity to lab personnel. It is also relatively stable and has a long shelf life. However, CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER has several limitations as well. It is highly toxic to non-target organisms, including mammals, birds, and fish. It can also persist in the environment for long periods of time, leading to potential contamination of soil and water.

Direcciones Futuras

There are several areas of research that could be pursued in the future related to CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER. One potential direction is the development of new formulations of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER that are less toxic to non-target organisms. Another area of research could be the investigation of the potential use of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER as a treatment for parasitic infections. Additionally, more research is needed to understand the long-term effects of CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER on soil and water quality, as well as its potential impact on human health.

Métodos De Síntesis

Carbofuran is synthesized by the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate with 3-(methylthio)propionaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via an aldol condensation followed by a Michael addition. The resulting product is purified by recrystallization from a suitable solvent.

Propiedades

Número CAS |

16637-86-8 |

|---|---|

Nombre del producto |

CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER |

Fórmula molecular |

C12H17NO2S |

Peso molecular |

239.34 g/mol |

Nombre IUPAC |

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C12H17NO2S/c1-13-12(14)15-11-8-4-3-6-10(11)7-5-9-16-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,13,14) |

Clave InChI |

NBUCQPQCJZGMQW-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=CC=C1CCCSC |

SMILES canónico |

CNC(=O)OC1=CC=CC=C1CCCSC |

Otros números CAS |

16637-86-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.